p-Anisic acid, 4-cyanophenyl ester

Description

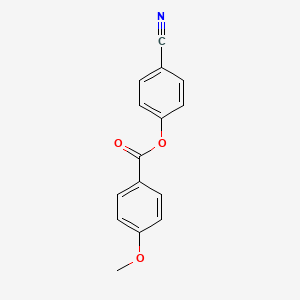

p-Anisic acid, 4-cyanophenyl ester (C₁₅H₁₁NO₃, molecular weight: 253.25 g/mol) is an ester derivative of p-anisic acid (4-methoxybenzoic acid), where the hydroxyl group of the carboxylic acid is replaced by a 4-cyanophenyl moiety. This compound is structurally characterized by a methoxy group (-OCH₃) at the para position of the benzoic acid and a cyano group (-CN) at the para position of the esterified phenyl ring. The cyano group introduces electron-withdrawing properties, which may enhance stability and influence biological activity, such as antimicrobial effects .

Properties

CAS No. |

74471-18-4 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H11NO3/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-9H,1H3 |

InChI Key |

FUEVOZVWRDBZFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, 4-cyanophenyl ester typically involves the esterification of p-anisic acid with 4-cyanophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid, 4-cyanophenyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The cyanophenyl group can be reduced to form amines.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of p-anisic acid and 4-cyanobenzoic acid.

Reduction: Formation of p-anisic acid and 4-aminophenyl ester.

Substitution: Formation of various substituted anisic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

p-Anisic acid derivatives, including the 4-cyanophenyl ester, have demonstrated significant antimicrobial activity. Studies have shown that p-anisic acid exhibits effectiveness against various bacteria, molds, and yeasts, making it a valuable candidate for use as an antimicrobial agent in pharmaceuticals . Its incorporation into formulations can help prevent microbial contamination in topical products, which is crucial for maintaining product safety and efficacy.

1.2 Drug Delivery Systems

Recent research has focused on the development of bioactive (co)oligoesters containing p-anisic acid moieties as controlled delivery systems. These systems facilitate the targeted release of p-anisic acid, enhancing its therapeutic effects while minimizing side effects . The ability to load significant amounts of p-anisic acid per polymer macromolecule opens avenues for its application in advanced drug delivery technologies, particularly in the cosmetic industry where controlled release is desirable.

Cosmetic Applications

2.1 Preservative and Antiseptic Uses

In cosmetic formulations, p-anisic acid serves as a preservative due to its antiseptic properties. It is often used to replace potentially harmful preservatives like parabens, providing a safer alternative in skin care products . Its effectiveness against microbial growth makes it suitable for creams and lotions that are prone to contamination.

2.2 Fragrance and Flavoring Agent

p-Anisic acid is also utilized as a fragrance component in personal care products. Its pleasant aroma contributes to the sensory appeal of cosmetics and perfumes, enhancing user experience .

Material Science Applications

3.1 Liquid Crystal Technology

The compound has been investigated for its potential use in liquid crystal applications. Specifically, p-cyanophenyl esters are noted for their broad nematic temperature range and positive dielectric anisotropy, making them suitable for use in liquid crystal displays (LCDs) and other electronic devices . The unique properties of these esters allow for improved performance in temperature-sensitive applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of p-anisic acid, 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids . This inhibition can lead to anti-inflammatory effects. Additionally, the ester bonds in the compound are susceptible to hydrolysis, which allows for controlled release of the active p-anisic acid moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares p-anisic acid, 4-cyanophenyl ester with key structural analogues:

Physicochemical Properties

- Thermal Stability: The cyano group may enhance thermal stability relative to nitro or methoxy analogues due to stronger resonance effects .

Biological Activity

p-Anisic acid, 4-cyanophenyl ester, also known as 4-methoxybenzoic acid, 4-cyanophenyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Formula: C₁₅H₁₁NO₃

- Molecular Weight: 253.2527 g/mol

- IUPAC Name: 4-methoxybenzoic acid, 4-cyanophenyl ester

- CAS Registry Number: Not specified in the sources.

Biological Activity

p-Anisic acid derivatives exhibit a range of biological activities, primarily due to their structural characteristics. The following sections summarize the key findings related to its biological effects.

Antimicrobial Properties

Research indicates that p-anisic acid and its esters possess antimicrobial properties . A study highlighted that p-anisic acid has been used as an antiseptic agent due to its ability to inhibit bacterial growth. Specifically, it has shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

- Mechanism of Action: The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes. This mechanism is similar to other benzoic acid derivatives which are known to inhibit the growth of pathogens by altering membrane permeability.

Antioxidant Activity

In addition to its antimicrobial properties, p-anisic acid exhibits antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Studies have demonstrated that p-anisic acid can scavenge free radicals effectively .

- Research Findings: The antioxidant capacity has been assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate electrons or hydrogen atoms to free radicals. Results indicated significant antioxidant potential at varying concentrations.

Case Studies and Research Findings

Several studies have explored the biological activities of p-anisic acid and its derivatives:

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial efficacy of p-anisic acid against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using agar diffusion methods.

- Results showed that p-anisic acid had a notable inhibitory effect on Salmonella strains at concentrations as low as 0.5 mg/mL .

- Antioxidant Activity Assessment:

- Pharmacological Applications:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for p-anisic acid, 4-cyanophenyl ester, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-cyanophenol with p-anisic acid derivatives. Traditional esterification using acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) under inert atmospheres (N₂/Ar) is common. Solvent selection (e.g., dry dichloromethane or THF) and temperature control (40–60°C) are critical to avoid hydrolysis of intermediates. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxy and cyano-substituted benzene rings) and ester carbonyl signals (δ ~168–170 ppm). Integration ratios verify substituent positions.

- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Fragmentation patterns validate functional groups (e.g., loss of methoxy or cyano groups).

- Purity : Differential Scanning Calorimetry (DSC) detects melting points and thermal stability, while TGA assesses decomposition profiles .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms during the synthesis of aryl esters like this compound?

- Methodological Answer : Conflicting data (e.g., variable yields under similar conditions) may arise from competing pathways (e.g., SN2 vs. radical mechanisms). Conduct time-resolved kinetic experiments using stopped-flow techniques or in-situ FTIR to track intermediate formation. Compare activation energies (via Arrhenius plots) and solvent effects (polar vs. non-polar). Computational modeling (DFT) identifies transition states and validates proposed mechanisms .

Q. What strategies address discrepancies in mesophase behavior data for liquid crystal derivatives of this compound?

- Methodological Answer : Variations in mesophase transition temperatures (e.g., Cr → N → I phases) may stem from impurities or alkyl chain length differences. Use polarized optical microscopy (POM) to observe birefringence patterns and X-ray diffraction (XRD) to analyze molecular packing. Compare homologues (e.g., 4-cyanophenyl 4-heptylbenzoate vs. 4-cyanophenyl 4-octylbenzoate) to isolate structural effects on phase behavior .

Q. How can toxicity profiles of p-anisic acid derivatives be systematically evaluated for laboratory safety?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (rodent models) to assess acute/chronic toxicity. Analyze metabolic byproducts via LC-MS to identify hazardous degradation products (e.g., nitriles or phenols). Reference safety data for structurally similar esters (e.g., methyl p-anisate) to extrapolate risks .

Q. What advanced catalytic systems improve the efficiency of photocatalytic esterification for p-anisic acid derivatives?

- Methodological Answer : Transition-metal photocatalysts (e.g., Ru(bpy)₃²⁺) under visible light enable energy-transfer pathways for ester bond formation. Optimize catalyst loading (0.5–2 mol%) and solvent polarity (acetonitrile/ethanol mixtures) to enhance quantum yields. Use EPR spectroscopy to detect radical intermediates and validate electron-transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.